molecular formula C10H19FN2O2 B1381160 tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate CAS No. 1434127-01-1

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate

Cat. No.: B1381160
CAS No.: 1434127-01-1
M. Wt: 218.27 g/mol
InChI Key: MPIIBGAKGQZLDK-YUMQZZPRSA-N
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Description

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorine atom at the 3-position of the piperidine ring. The tert-butyl group is attached to the nitrogen atom through a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It can serve as a probe to investigate the interactions of fluorinated compounds with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can be leveraged to create new products with improved performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The carbamate group can act as a protecting group, modulating the reactivity of the piperidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique aspect of tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate lies in the specific positioning of the fluorine atom and the carbamate group. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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